1-Ethyl-5-methoxy-1H-indole

描述

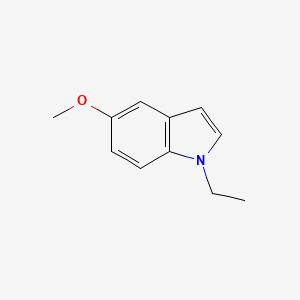

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-5-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-12-7-6-9-8-10(13-2)4-5-11(9)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJVELDZPSZKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654958 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46182-32-5 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-5-methoxy-1H-indole is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, it serves as a valuable building block for the synthesis of potential therapeutic agents. The strategic placement of a methoxy group at the 5-position and an ethyl group at the 1-position of the indole ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Ethyl-5-methoxy-1H-indole, offering a foundational resource for researchers engaged in the exploration of novel indole-based therapeutics.

Strategic Approach to Synthesis

The synthesis of 1-Ethyl-5-methoxy-1H-indole is most effectively approached through a two-step sequence: the initial construction of the 5-methoxyindole core, followed by the selective N-ethylation of the indole nitrogen. This strategy allows for the efficient and controlled introduction of the desired substituents.

Part 1: Synthesis of the 5-Methoxyindole Core

Several classical methods are available for the synthesis of the indole nucleus, with the Fischer indole synthesis being a prominent and versatile choice.[1] However, for the specific case of 5-methoxyindole, a more direct and efficient route commences from a commercially available substituted precursor, such as 5-bromoindole. This approach offers high regioselectivity and good overall yields.

A robust method for the synthesis of 5-methoxyindole from 5-bromoindole involves a copper-catalyzed methoxylation reaction.[2] This transformation is typically carried out using sodium methoxide in methanol, with a catalyst system comprising a monovalent copper salt (e.g., cuprous bromide) and a nitrogen-containing heterocyclic ligand (e.g., methylimidazole).[2] The reaction proceeds at elevated temperatures, generally between 80-120 °C, over a period of 5-10 hours.[2]

Experimental Protocol: Synthesis of 5-Methoxyindole from 5-Bromoindole [2]

-

Reaction Setup: To a reaction vessel, add 5-bromoindole, a methanol solution of sodium methoxide (1.3-2 molar equivalents relative to 5-bromoindole), and the catalyst system (0.05-0.1 mass equivalents relative to 5-bromoindole). The catalyst consists of a mixture of a nitrogen-containing heterocycle and a monovalent copper complex.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 5-10 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the methanol is removed under reduced pressure. The resulting residue is then subjected to an extractive work-up, followed by recrystallization to yield pure 5-methoxyindole.

Part 2: N-Ethylation of 5-Methoxyindole

The introduction of the ethyl group at the indole nitrogen is a critical step in the synthesis of the target molecule. The N-alkylation of indoles is a well-established transformation, typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.[3]

For the N-ethylation of 5-methoxyindole, a common and effective method involves the use of a base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting indolide anion is a potent nucleophile that readily reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to afford the desired N-alkylated product.

Experimental Protocol: N-Ethylation of 5-Methoxyindole

-

Deprotonation: To a solution of 5-methoxyindole in anhydrous DMF, cooled in an ice bath, is added a strong base such as sodium hydride (NaH) portion-wise. The mixture is stirred at this temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 5-methoxyindole.

-

Alkylation: To the resulting solution, ethyl iodide is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Ethyl-5-methoxy-1H-indole.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-Ethyl-5-methoxy-1H-indole.

Comprehensive Characterization of 1-Ethyl-5-methoxy-1H-indole

The unambiguous identification and confirmation of the structure of the synthesized 1-Ethyl-5-methoxy-1H-indole require a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethyl-5-methoxy-1H-indole is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [4] |

| Molecular Weight | 175.23 g/mol | [4] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 1-Ethyl-5-methoxy-1H-indole would include a triplet and a quartet for the ethyl group, a singlet for the methoxy protons, and distinct signals for the aromatic and pyrrolic protons of the indole ring.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is expected to show signals for the two carbons of the ethyl group, the methoxy carbon, and the nine carbons of the indole ring system.

2. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For 1-Ethyl-5-methoxy-1H-indole, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethyl-5-methoxy-1H-indole is expected to exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 1-Ethyl-5-methoxy-1H-indole.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 1-Ethyl-5-methoxy-1H-indole, a compound with significant potential in medicinal chemistry. The described two-step synthesis, involving the methoxylation of 5-bromoindole followed by N-ethylation, provides a practical route for obtaining this valuable indole derivative. Furthermore, the guide has detailed the essential spectroscopic techniques required for the comprehensive characterization and structural confirmation of the final product. By providing both detailed synthetic protocols and a clear characterization workflow, this document serves as a valuable resource for researchers and scientists working on the development of novel indole-based compounds.

References

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methoxy-1H-indole

Introduction

The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in modern drug discovery.[2] This guide focuses on a specific derivative, 1-Ethyl-5-methoxy-1H-indole (CAS No. 46182-32-5) , a molecule of interest for researchers in synthetic chemistry and drug development.

Understanding the physicochemical properties of a compound is paramount for predicting its behavior in biological systems, guiding formulation strategies, and optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This document provides a detailed examination of the core physicochemical attributes of 1-Ethyl-5-methoxy-1H-indole, blending computational data with established experimental methodologies. The causality behind these properties is explored to offer field-proven insights for scientists and drug development professionals.

Core Molecular Profile and Identifiers

The foundational characteristics of a molecule dictate its interactions and behavior. 1-Ethyl-5-methoxy-1H-indole is structurally defined by an indole ring system, N-alkylation with an ethyl group, and substitution with a methoxy group at the 5-position.

Caption: Chemical structure of 1-Ethyl-5-methoxy-1H-indole.

The table below summarizes the key identifiers and computationally derived physicochemical properties for this compound, primarily sourced from the PubChem database.[3] It is critical to note that extensive experimental data for this specific molecule is not widely available in peer-reviewed literature; therefore, the provided values serve as a robust starting point for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 1-ethyl-5-methoxyindole | [3] |

| CAS Number | 46182-32-5 | [3] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Canonical SMILES | CCN1C=CC2=C1C=CC(=C2)OC | [3] |

| InChIKey | OUJVELDZPSZKKA-UHFFFAOYSA-N | [3] |

| XLogP3 (Lipophilicity) | 2.3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Analysis of Key Physicochemical Properties

Lipophilicity and Solubility

Expert Insight: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile. It governs membrane permeability, protein binding, and solubility. The computed XLogP3 value of 2.3 for 1-Ethyl-5-methoxy-1H-indole suggests moderate lipophilicity.[3] The presence of the N-ethyl group and the overall hydrocarbon structure contributes to its lipophilic character, while the nitrogen atom of the indole ring and the oxygen of the methoxy group act as hydrogen bond acceptors, imparting a degree of polarity.[3]

Expected Solubility Profile:

-

Water: Expected to be sparingly soluble or insoluble due to its predominantly non-polar structure.[4]

-

Organic Solvents: Expected to be soluble in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane, which can effectively solvate its hydrocarbon and polar regions.

Experimental Protocol: Determining Solubility Class

This protocol provides a systematic approach to experimentally verify the compound's solubility, which can indicate the presence of acidic or basic functional groups.[5][6]

Caption: Workflow for systematic solubility testing.

Step-by-Step Methodology:

-

Preparation: Place approximately 2-3 mg of 1-Ethyl-5-methoxy-1H-indole into a small test tube.

-

Water Solubility: Add 0.5 mL of deionized water. Agitate the mixture for 1-2 minutes. If the compound dissolves completely, it is classified as water-soluble.

-

Basic/Acidic Solution Tests (if water-insoluble):

-

To a fresh sample, add 0.5 mL of 5% NaOH solution. Agitation and observation for dissolution will indicate if an acidic functional group is present.

-

To another fresh sample, add 0.5 mL of 5% HCl solution. Dissolution would suggest the presence of a basic group, such as an amine.

-

-

Strong Acid Test (if insoluble in above): Carefully add 0.5 mL of cold, concentrated sulfuric acid to a fresh sample. Dissolution suggests the presence of a neutral compound containing an oxygen or nitrogen atom or a double/triple bond.

Melting Point

Expert Insight: The melting point is a fundamental thermal property that provides a strong indication of a compound's purity and the strength of its crystal lattice forces.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. While no experimental melting point is reported for 1-Ethyl-5-methoxy-1H-indole, its parent compound, 5-methoxyindole, has a melting point of 52-55°C.[4] The addition of the N-ethyl group may alter crystal packing and intermolecular forces, resulting in a different melting point.

Experimental Protocol: Capillary Melting Point Determination

This is a standard, self-validating method for obtaining an accurate melting point range.[8][9]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline 1-Ethyl-5-methoxy-1H-indole on a watch glass. Finely powder the sample if necessary.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample, heat the apparatus to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the accurate determination at least twice. Consistent results confirm the validity of the measurement.

Spectral Properties

Expert Insight: Spectroscopic data is essential for unambiguous structural confirmation. While specific spectra for 1-Ethyl-5-methoxy-1H-indole are not available in the search results, we can predict the characteristic signals based on its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include:

-

A triplet and a quartet in the aliphatic region for the N-ethyl group protons.

-

A singlet around 3.8 ppm for the methoxy (-OCH₃) group protons.

-

Multiple signals in the aromatic region (6.5-7.5 ppm) for the protons on the indole ring.

-

-

¹³C NMR: The carbon NMR would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its monoisotopic mass (approximately 175.10). Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic cleavages of the indole ring. For comparison, the related compound 5-methoxy-2-methylindole shows a strong molecular ion peak at m/z 161.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands indicative of its functional groups:

-

~2900-3000 cm⁻¹ for C-H stretching (aliphatic and aromatic).

-

~1600 cm⁻¹ for C=C stretching of the aromatic rings.

-

~1200-1300 cm⁻¹ for C-N stretching.

-

A strong band around 1030-1250 cm⁻¹ for C-O stretching of the methoxy group.

-

Significance in Research and Drug Development

The structural motifs within 1-Ethyl-5-methoxy-1H-indole are highly relevant to drug design. The 5-methoxyindole core is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[4][11]

-

ADME Prediction: The physicochemical properties detailed here are direct inputs for ADME modeling. The moderate lipophilicity (XLogP3 = 2.3) suggests a good potential for oral absorption and blood-brain barrier penetration, a critical factor for neuropharmacological agents.[12]

-

Metabolic Stability: The N-ethyl group provides a potential site for metabolic modification (e.g., dealkylation) by cytochrome P450 enzymes. Understanding this can guide the design of analogs with improved metabolic stability.

-

Formulation: Knowledge of solubility is crucial for developing appropriate formulations for in vitro and in vivo studies. The compound's poor aqueous solubility would necessitate the use of co-solvents like DMSO or ethanol for biological assays.

Conclusion

1-Ethyl-5-methoxy-1H-indole is a compound with significant potential as a building block in medicinal chemistry. This guide has synthesized available computational data and established experimental protocols to provide a comprehensive overview of its core physicochemical properties. While computational values offer a strong predictive foundation, the importance of empirical validation through the detailed methodologies provided cannot be overstated. For researchers and drug development professionals, a thorough understanding of these properties—from lipophilicity and solubility to thermal and spectral characteristics—is the first and most critical step in unlocking the therapeutic potential of this versatile indole derivative.

References

- iChemical. (n.d.). ethyl 5-methoxyl-1H-indole-2-carboxylate, CAS No. 4792-58-9.

- Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.

- BenchChem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.

- Wikipedia. (n.d.). 5-MeO-AMT.

- Thermo Scientific Chemicals. (n.d.). Ethyl 5-methoxyindole-2-carboxylate, 98% 1 g.

- ChemSynthesis. (2025). ethyl 5-methoxy-1H-indole-3-carboxylate.

- Wikipedia. (n.d.). 5-Methoxytryptamine.

- ResearchGate. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- PubChem. (n.d.). 1-Ethyl-5-methoxy-1H-indole.

- PubChem. (n.d.). 5-Methoxy-3-(2-(1-pyrrolidinyl)ethyl)-1H-indole.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Google Patents. (n.d.). EP0330625A2 - Total synthesis method for making an indole structure derivative product class....

- PMC - PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- uotechnology.edu.iq. (2021). experiment (1) determination of melting points.

- Echemi. (n.d.). Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate.

- um.edu.my. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- mdpi-res.com. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular A.

- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.

- chem.ucla.edu. (n.d.). Melting point determination.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Clarion University. (n.d.). Determination of Melting Point.

- aoc.pensoft.net. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.

- cengage.com. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- iscnagpur.ac.in. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- Wiley-VCH. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-5-methoxy-1H-indole | C11H13NO | CID 42609237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Ethyl-5-methoxy-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Ethyl-5-methoxy-1H-indole (C₁₁H₁₃NO), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data and detailed, field-proven experimental protocols for its acquisition and interpretation. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this and similar indole derivatives.

Introduction: The Significance of Spectroscopic Analysis for Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] Substitution on the indole ring, such as the N-ethyl and 5-methoxy groups in the title compound, significantly influences its electronic properties, conformation, and ultimately, its pharmacological profile.[3][4][5] Therefore, unambiguous structural confirmation and purity assessment through modern spectroscopic techniques are paramount.

This guide will delve into the core spectroscopic techniques for the characterization of 1-Ethyl-5-methoxy-1H-indole: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present predicted data based on established principles and data from analogous structures, a detailed interpretation of the expected spectral features, and a robust experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 1-Ethyl-5-methoxy-1H-indole is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the N-ethyl group, and the protons of the 5-methoxy group. The electron-donating nature of the methoxy group and the influence of the N-ethyl group will affect the chemical shifts of the indole ring protons.[6]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.5 | d | ~ 8.8 |

| H-6 | ~ 6.8 | dd | ~ 8.8, 2.4 |

| H-7 | ~ 7.1 | d | ~ 2.4 |

| H-2 | ~ 7.0 | d | ~ 3.1 |

| H-3 | ~ 6.4 | d | ~ 3.1 |

| N-CH₂ | ~ 4.1 | q | ~ 7.3 |

| N-CH₂-CH₃ | ~ 1.4 | t | ~ 7.3 |

| O-CH₃ | ~ 3.8 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.4 - 7.5 ppm): The protons on the benzene ring (H-4, H-6, and H-7) and the pyrrole ring (H-2 and H-3) will resonate in this region. The 5-methoxy group will cause an upfield shift of the adjacent protons, particularly H-4 and H-6, compared to unsubstituted indole.

-

N-Ethyl Group: The methylene protons (N-CH₂) adjacent to the nitrogen will appear as a quartet due to coupling with the methyl protons. The terminal methyl protons (N-CH₂-CH₃) will appear as a triplet.

-

Methoxy Group: The three equivalent protons of the methoxy group (O-CH₃) will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Ethyl-5-methoxy-1H-indole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7] Chloroform-d (CDCl₃) is often a good first choice for indole derivatives.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[6]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]

-

-

Instrument Setup:

-

Use a standard 400 MHz or 500 MHz NMR spectrometer.

-

Tune and shim the instrument to the lock signal of the deuterated solvent.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[7]

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 122 |

| C-3 | ~ 101 |

| C-3a | ~ 129 |

| C-4 | ~ 111 |

| C-5 | ~ 154 |

| C-6 | ~ 112 |

| C-7 | ~ 102 |

| C-7a | ~ 132 |

| N-CH₂ | ~ 41 |

| N-CH₂-CH₃ | ~ 15 |

| O-CH₃ | ~ 56 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The eight carbon atoms of the indole ring will appear in the downfield region (δ 100-155 ppm). The carbon atom attached to the electron-donating methoxy group (C-5) is expected to be the most downfield-shifted among the benzene ring carbons.

-

Aliphatic Carbons: The carbons of the N-ethyl group and the methoxy group will appear in the upfield region (δ 15-60 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use approximately 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer equipped with a broadband probe.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 2970-2850 | C-H stretch | Aliphatic (Ethyl, Methoxy) |

| ~ 1620, 1480 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch | Aryl ether |

| ~ 1170 | C-N stretch | Aromatic amine |

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by the presence of aromatic C-H stretching vibrations, aliphatic C-H stretching from the ethyl and methoxy groups, C=C stretching of the indole ring, a strong C-O stretching band from the aryl ether, and a C-N stretching band. The absence of a broad N-H stretching band around 3400 cm⁻¹ confirms the N-substitution.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy that requires minimal sample preparation.[8][9]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 1-Ethyl-5-methoxy-1H-indole directly onto the ATR crystal.[10]

-

Instrument Setup:

-

Data Acquisition:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 175. This corresponds to the molecular weight of 1-Ethyl-5-methoxy-1H-indole.[13]

-

Key Fragment Ions:

-

m/z = 160 ([M-CH₃]⁺): Loss of a methyl radical from the N-ethyl group or the methoxy group.

-

m/z = 146 ([M-C₂H₅]⁺): Loss of an ethyl radical from the N-1 position.

-

m/z = 132 ([M-CH₃-CO]⁺): A common fragmentation pathway for methoxy-substituted indoles.

-

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 175, confirming the molecular weight. The fragmentation pattern will be characteristic of an N-alkylated, methoxy-substituted indole. The relative abundances of the fragment ions can provide further structural information. The fragmentation of indole alkaloids is a well-studied area, and the proposed fragmentation pathways are consistent with established mechanisms.[14][15][16]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

-

Conclusion

The comprehensive spectroscopic analysis of 1-Ethyl-5-methoxy-1H-indole using NMR, IR, and MS provides a complete picture of its molecular structure. The predicted data and detailed protocols in this guide offer a robust framework for researchers to confidently characterize this compound and its analogs. By correlating the data from these orthogonal techniques, scientists can ensure the identity, purity, and structural integrity of their synthesized molecules, which is a critical step in any chemical research and development pipeline.

References

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

-

Fishelovitch, D., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

-

Fishelovitch, D., et al. (2013). A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Semantic Scholar. [Link]

-

Robles, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1696-1704. [Link]

-

Gammadata. Tips for ATR Sampling. [Link]

-

Fishelovitch, D., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Reddit. Sample Preparation for Analysis by FT-IR with ATR. [Link]

-

Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

-

Robles, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

-

Ghorai, S., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. Methods and Applications in Fluorescence, 7(2), 024003. [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Sahoo, H., et al. (2020). Optical properties of 3-substituted indoles. Photochemical & Photobiological Sciences, 19(9), 1187-1198. [Link]

-

Zhao, Y., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Chromatography B, 885-886, 110-116. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

SpectraBase. Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2071. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Supporting Information for a scientific article. Wiley-VCH. [Link]

-

NIST. 1H-Indole, 5-methoxy-. NIST WebBook. [Link]

-

PubChem. 1-Ethyl-5-methoxy-1H-indole. [Link]

-

Yılmaz, F., et al. (2020). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1347. [Link]

-

Supporting information for a scientific article. The Royal Society of Chemistry. [Link]

-

Lan, X.-W., et al. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 14, 2768-2775. [Link]

-

Sławiński, J., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(21), 6475. [Link]

-

Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1647-1659. [Link]

-

Al-Warhi, T., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 3(9), 11847-11851. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). [Link]

-

Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 25(3), 448-453. [Link]

-

Sławiński, J., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

-

ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. [Link]

-

PubChem. 5-Methoxyindole. [Link]

-

ChemSynthesis. ethyl 5-methoxy-1H-indole-3-carboxylate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. gammadata.se [gammadata.se]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. reddit.com [reddit.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 1-Ethyl-5-methoxy-1H-indole | C11H13NO | CID 42609237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-5-methoxy-1H-indole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from essential amino acids to potent pharmaceuticals.[1] The introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, yet under-documented derivative: 1-Ethyl-5-methoxy-1H-indole . While not as extensively studied as some of its counterparts, an exploration of its discovery and history provides valuable insights into the broader field of indole chemistry and the strategic design of bioactive compounds. This document serves as a comprehensive technical resource, elucidating the synthetic pathways, foundational principles, and the nascent exploration of this intriguing molecule.

Physicochemical Properties and Identification

Before delving into its history, it is essential to establish the fundamental characteristics of 1-Ethyl-5-methoxy-1H-indole.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| IUPAC Name | 1-ethyl-5-methoxy-1H-indole | [2] |

| CAS Number | 46182-32-5 | [2] |

| Appearance | Not widely documented, likely an oil or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents |

The Genesis of 1-Ethyl-5-methoxy-1H-indole: A Story Rooted in Analogue Synthesis

The discovery of 1-Ethyl-5-methoxy-1H-indole is not marked by a singular, celebrated event but rather emerges from the systematic exploration of indole chemistry. Its synthesis is a logical extension of well-established methodologies for the modification of the indole core. The primary impetus for the creation of such analogues stems from the desire to understand the structure-activity relationships (SAR) of biologically active indoles.

The indole nucleus, particularly when substituted with a methoxy group at the 5-position, is a recurring motif in a multitude of natural products and synthetic drugs. The methoxy group, being an electron-donating substituent, can significantly influence the electron density of the indole ring, thereby modulating its reactivity and interaction with biological targets.

The addition of an ethyl group at the N-1 position is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve membrane permeability and pharmacokinetic properties. This modification can also sterically influence the binding of the molecule to its target.

While a definitive "first synthesis" paper for 1-Ethyl-5-methoxy-1H-indole is not readily identifiable in the mainstream literature, its preparation falls under the general class of N-alkylation of indoles . This suggests that its initial synthesis was likely a routine step in a broader research program aimed at creating a library of N-substituted methoxyindoles for biological screening.

Synthetic Approaches: The Art of Indole N-Alkylation

The synthesis of 1-Ethyl-5-methoxy-1H-indole is predicated on the nucleophilicity of the indole nitrogen. The general and most widely employed method involves the deprotonation of the N-H bond of 5-methoxyindole, followed by reaction with an ethylating agent.

The Foundational Reaction: N-Alkylation via Deprotonation

The core principle of this synthesis is the generation of an indolide anion, a potent nucleophile, which then reacts with an electrophilic ethyl source.

Reaction Workflow:

Caption: General workflow for the N-alkylation of 5-methoxyindole.

Detailed Experimental Protocol (Representative):

This protocol is based on established methods for the N-alkylation of substituted indoles.[3]

Materials:

-

5-Methoxyindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl iodide (CH₃CH₂I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-methoxyindole (1.0 equivalent) and anhydrous DMF. Stir the mixture until the 5-methoxyindole is completely dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Stir the reaction mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.

-

Alkylation: To the cooled solution, add ethyl iodide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Ethyl-5-methoxy-1H-indole.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask is crucial as the indolide anion is highly basic and will be quenched by any protic solvents, such as water.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive sodium hydride and the indolide anion with atmospheric oxygen and moisture.

-

Strong Base: A strong base like sodium hydride is required to effectively deprotonate the relatively weakly acidic N-H of the indole (pKa ≈ 17).

-

Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and the intermediate indolide salt, but it is aprotic and will not interfere with the reaction.

-

Ethyl Iodide as Alkylating Agent: Ethyl iodide is a good electrophile for this reaction as iodine is an excellent leaving group, facilitating the Sɴ2 reaction with the indolide anion.

Spectroscopic Characterization (Predicted)

While a dedicated, published spectroscopic analysis of 1-Ethyl-5-methoxy-1H-indole is scarce, its expected spectral data can be reliably predicted based on the analysis of its constituent parts (5-methoxyindole and N-ethylated indoles).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the aromatic protons of the indole ring. The chemical shifts of the indole protons will be influenced by the electron-donating methoxy group and the N-ethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group, the methoxy carbon, and the carbons of the indole core.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.[2] Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indole ring. The NIST WebBook provides a mass spectrum for the parent compound, 5-methoxy-1H-indole, which can serve as a reference for fragmentation patterns.[4]

Biological Activity and Potential Applications: An Area Ripe for Exploration

The documented biological activity specifically for 1-Ethyl-5-methoxy-1H-indole is limited. However, the broader class of methoxyindoles exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation.

Methoxyindoles, such as melatonin (N-acetyl-5-methoxytryptamine), are known to possess significant biological activity.[5] Studies on various biogenic methoxyindoles have indicated potential blastomogenic activity in animal models.[6]

The introduction of an N-alkyl group can modulate the activity of the parent indole. For instance, N-alkylation is a key step in the synthesis of various biologically active indole derivatives. The N-ethyl substituent in 1-Ethyl-5-methoxy-1H-indole could potentially influence its interaction with various biological targets, including receptors and enzymes.

Given the diverse bioactivities of related compounds, 1-Ethyl-5-methoxy-1H-indole could be a candidate for screening in various therapeutic areas, including:

-

Neuropharmacology: Due to the structural similarity to serotonin and melatonin.

-

Anticancer Research: The indole scaffold is present in many anticancer agents.

-

Antimicrobial Drug Discovery: Indole derivatives have shown a broad spectrum of antimicrobial activity.

The lack of extensive biological data for this specific compound highlights an opportunity for further research to explore its pharmacological profile and potential therapeutic applications.

Conclusion and Future Directions

The history of 1-Ethyl-5-methoxy-1H-indole is intrinsically linked to the broader narrative of indole chemistry and the relentless pursuit of novel bioactive compounds. While its individual discovery may not be a landmark event, its existence is a testament to the power of systematic analogue synthesis in drug discovery. The straightforward and well-understood N-alkylation chemistry provides a reliable route to this and similar molecules.

The future of 1-Ethyl-5-methoxy-1H-indole lies in its potential to be a valuable tool for chemical biology and drug discovery. A thorough investigation of its biological properties is warranted. Key future research directions should include:

-

Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets.

-

Detailed Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship Studies: Synthesizing and testing a broader range of N-alkyl and 5-alkoxyindole derivatives to build a comprehensive SAR model.

This in-depth guide provides a foundational understanding of 1-Ethyl-5-methoxy-1H-indole, from its chemical identity and synthesis to its largely unexplored potential. It is hoped that this resource will stimulate further research into this and other under-investigated indole derivatives, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- Wiley-VCH. (n.d.). Supporting Information.

- Scaranari, M., et al. (2009). Synthesis, antioxidant activity and structure-activity relationships for a new series of 2-(N-acylaminoethyl)indoles with melatonin-like cytoprotective activity. PubMed.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from a source providing NMR data for 1-ethyl-1H-indole-3-carbaldehyde.

- SpectraBase. (n.d.). Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 1-Ethyl-5-methoxy-1H-indole.

- NIST. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook.

- [Blastomogenic activity of biogenic methoxyindoles]. (1979). PubMed.

- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.

- Synthesis, reactivity and biological properties of methoxy-activ

- ChemicalBook. (n.d.). 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 5-Methoxyindole.

- ACS Publications. (2026).

- [Studies on the biochemistry of the methoxyindoles.

- Google Patents. (n.d.).

- BenchChem. (n.d.).

- MDPI. (n.d.).

- Google Patents. (n.d.).

- Arkivoc. (n.d.).

- PMC. (n.d.).

- PMC. (2023).

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. 1-Ethyl-5-methoxy-1H-indole | C11H13NO | CID 42609237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-Indole, 5-methoxy- [webbook.nist.gov]

- 5. Synthesis, antioxidant activity and structure-activity relationships for a new series of 2-(N-acylaminoethyl)indoles with melatonin-like cytoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Blastomogenic activity of biogenic methoxyindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel 1-Ethyl-5-methoxy-1H-indole Derivatives

Introduction: The Enduring Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, signaling molecules, and therapeutic agents.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold" in drug discovery. More than 40 drugs approved by the FDA contain an indole core, highlighting its clinical significance.[1] This guide focuses on a specific, synthetically tailored core: 1-Ethyl-5-methoxy-1H-indole .

The rationale for investigating this particular scaffold is twofold. First, the methoxy group at the 5-position is a common feature in many biologically active indoles, enhancing the electron-rich nature of the ring system and influencing metabolic stability and receptor interactions. Second, the N1-ethyl substitution moves beyond the simple N-H indole, providing a fixed substitution point that can alter steric bulk, lipophilicity, and prevent metabolic N-dealkylation, thereby fine-tuning the pharmacokinetic profile.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to the biological screening of novel derivatives built upon the 1-Ethyl-5-methoxy-1H-indole core. The methodologies described herein are designed to efficiently identify and characterize promising lead compounds by elucidating their potential as anticancer, anti-inflammatory, and antimicrobial agents—three areas where indole derivatives have shown significant promise.[3][4][5]

Chapter 1: Strategic Framework for Biological Evaluation

A successful screening campaign is not a random walk through assays but a structured, logical progression from broad, high-throughput methods to highly specific, mechanism-of-action studies. The goal is to triage a library of novel compounds efficiently, identifying those with the highest therapeutic potential while simultaneously flagging and discarding those with undesirable properties like general cytotoxicity.

Our proposed workflow is a three-tiered cascade:

-

Primary Screening: This initial phase is designed for breadth. The entire library of novel 1-Ethyl-5-methoxy-1H-indole derivatives is subjected to a panel of robust, cost-effective assays. The objective is to identify "hits"—compounds that exhibit any significant biological activity in one or more areas (e.g., cytotoxicity against a cancer cell line, inhibition of a key inflammatory mediator).

-

Secondary Screening (Hit Confirmation and Prioritization): Hits from the primary screen are advanced to this stage. The focus shifts from breadth to depth. Here, we confirm the initial activity, determine the potency (e.g., IC50 values), and begin to probe the mechanism of action. Assays in this phase are more specific and may include testing against a wider panel of cell lines or evaluating selectivity for a particular enzyme isoform.

-

Tertiary Screening (Lead Characterization): The most promising compounds, now considered "leads," undergo advanced characterization. This often involves more complex biological systems, including preliminary in vivo models, to assess efficacy and initial safety profiles.

The following diagram illustrates this strategic workflow.

Caption: High-level workflow for screening novel indole derivatives.

Chapter 2: Anticancer Activity Screening Protocols

Indole derivatives have emerged as powerful anticancer agents by targeting crucial cellular machinery like tubulin and protein kinases, leading to cell cycle arrest and apoptosis.[3][6]

Primary Screen: Cytotoxicity Assessment

The first step is to determine if the compounds exhibit cytotoxic activity against cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[7][8]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[3][9] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits."

Secondary Screen: Elucidating the Mechanism of Action

For compounds identified as cytotoxic hits, the next step is to understand how they are affecting the cancer cells.

Workflow for Anticancer Hit Characterization

Caption: Workflow for characterizing anticancer "hits".

Protocol: Cell Cycle Analysis via Flow Cytometry

This method determines if a compound halts cell division at a specific phase.[10]

-

Cell Treatment: Culture cells in 6-well plates and treat them with the indole derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Collect both floating and adherent cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with microtubule formation.[6]

Data Presentation: Anticancer Activity

Results should be summarized clearly to allow for easy comparison between derivatives.

| Compound ID | Structure Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | Cell Cycle Arrest Phase (at IC50) |

| IND-001 | -H (Parent Core) | > 50 | > 50 | N/A |

| IND-002 | 3-Cl-Phenyl @ C2 | 8.5 | 12.1 | G2/M |

| IND-003 | 4-F-Phenyl @ C2 | 13.2 | 15.8 | G2/M |

| Doxorubicin | (Standard) | 0.08 | 0.06 | S/G2 |

Chapter 3: Anti-inflammatory Activity Screening Protocols

Many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole-based Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, which are critical for producing pro-inflammatory prostaglandins.[3]

Primary Screen: Cellular Inflammation Model

A common primary screen involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[11]

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A preliminary cytotoxicity test on the RAW 264.7 cells is crucial to ensure that the observed reduction in NO is not simply due to cell death.

Secondary Screen: Target-Specific COX Inhibition

To determine if the anti-inflammatory effect is mediated by the classical NSAID pathway, a direct enzyme inhibition assay is performed.

Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize commercially available COX inhibitor screening kits (colorimetric or fluorescent). These assays measure the peroxidase activity of COX enzymes.

-

Procedure: In separate wells for COX-1 and COX-2, combine the enzyme, heme, and the test compound.

-

Reaction Initiation: Add arachidonic acid (the substrate) to start the reaction.

-

Detection: After a set incubation time, add a chromogenic or fluorogenic reagent and measure the signal.

-

Analysis: Calculate the IC50 values for both COX-1 and COX-2. A high COX-2/COX-1 selectivity ratio is desirable as it suggests a lower risk of gastrointestinal side effects.[12]

Signaling Pathway Visualization

Caption: Simplified inflammatory signaling pathway in macrophages.

Chapter 4: Antimicrobial Activity Screening Protocols

With the rise of antibiotic-resistant bacteria, the search for novel antimicrobial compounds is a global health priority.[13][14]

Primary Screen: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is the standard for determining MIC values.[5]

Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[5]

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates for 18-24 hours at 37°C (or 28°C for fungi).

-

Analysis: The MIC is the lowest concentration where no visible turbidity (growth) is observed.

Secondary Screen: Safety and Cidal Activity

An effective antimicrobial should ideally be non-toxic to host cells and, if possible, kill the pathogen rather than just inhibiting its growth.

Protocol: Hemolysis Assay

This assay is a crucial early indicator of cytotoxicity against mammalian cells.[8]

-

Blood Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times in PBS until the supernatant is clear. Prepare a 2% RBC suspension.

-

Treatment: In a microcentrifuge tube, mix the RBC suspension with different concentrations of the test compound.

-

Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the tubes for 1 hour at 37°C.

-

Analysis: Centrifuge the tubes and measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin. Calculate the percentage of hemolysis for each compound concentration. Compounds with low hemolytic activity are preferred.

Data Presentation: Antimicrobial and Safety Profile

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Hemolysis (%) at 4x MIC |

| IND-004 | 8 | 32 | < 5% |

| IND-005 | 64 | > 128 | < 5% |

| IND-006 | 4 | 16 | 45% |

| Cipro | 0.5 | 0.25 | < 2% |

Conclusion: From Hit to Lead

This guide provides a comprehensive and logical framework for the biological screening of novel 1-Ethyl-5-methoxy-1H-indole derivatives. By systematically progressing from broad primary screens to specific mechanistic and safety studies, researchers can efficiently identify compounds with genuine therapeutic potential. The interpretation of data from this screening cascade—balancing potency (low IC50 or MIC) with selectivity (e.g., COX-2 vs. COX-1) and safety (low hemolysis)—is the critical step in advancing a promising "hit" to a "lead" candidate worthy of further preclinical development. The versatility of the indole scaffold suggests that derivatives of 1-Ethyl-5-methoxy-1H-indole could yield valuable new agents in the fight against cancer, inflammation, and infectious diseases.

References

-

Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC Source: NIH URL: [Link]

-

Title: Analgesic and Anti-Inflammatory Potential of Indole Derivatives Source: Taylor & Francis URL: [Link]

-

Title: Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Source: RSC Publishing URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]

-

Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC Source: NIH URL: [Link]

-

Title: Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins Source: PubMed URL: [Link]

-

Title: Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals Source: Cuestiones de Fisioterapia URL: [Link]

-

Title: Discovery of New Antimicrobial Agents using Combinatorial Chemistry Source: CORE Scholar URL: [Link]

-

Title: The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies Source: MDPI URL: [Link]

-

Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: RSC Publishing URL: [Link]

-

Title: First Report on 3‐(3‐oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies Source: ResearchGate URL: [Link]

-

Title: Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC Source: NIH URL: [Link]

-

Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL: [Link]

-

Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC Source: PubMed Central URL: [Link]

-

Title: Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening Source: ResearchGate URL: [Link]

-

Title: Synthesis, reactivity and biological properties of methoxy-activated indoles Source: University of Johannesburg URL: [Link]

-

Title: The Biological and Pharmacological Potentials of Indole-based Heterocycles Source: Bentham Science URL: [Link]

-

Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL: [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

A Theoretical and Computational Guide to 1-Ethyl-5-methoxy-1H-indole: Methods and Applications

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1-Ethyl-5-methoxy-1H-indole. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical application of computational chemistry to elucidate the electronic, structural, and biological properties of this indole derivative. The guide emphasizes the rationale behind methodological choices and offers detailed, field-proven protocols to empower both novice and experienced computational chemists.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. 1-Ethyl-5-methoxy-1H-indole, a specific derivative, holds potential for investigation due to the combined electronic effects of the N-ethyl and 5-methoxy substitutions on the core indole structure. Computational and theoretical studies provide a powerful, cost-effective avenue to explore its properties and potential as a therapeutic agent before embarking on extensive experimental work.

This guide will navigate through the key computational techniques applicable to 1-Ethyl-5-methoxy-1H-indole, from quantum chemical calculations that probe its intrinsic molecular characteristics to molecular modeling methods that predict its interactions with biological targets.

Part 1: Quantum Chemical Calculations for Molecular Insight

Quantum chemical calculations are indispensable for understanding the fundamental electronic and structural properties of a molecule. These methods allow us to predict characteristics that are often difficult or time-consuming to measure experimentally.

Section 1.1: Density Functional Theory (DFT) for Electronic Structure Analysis

Rationale: Density Functional Theory (DFT) is a robust and widely used quantum chemical method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules. For 1-Ethyl-5-methoxy-1H-indole, DFT can be employed to determine its three-dimensional structure, electronic properties such as the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).[3][4][5] The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability.

Experimental Protocol: DFT Calculation Workflow

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of 1-Ethyl-5-methoxy-1H-indole using a molecular builder (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields).

-

-

Geometry Optimization with DFT:

-

Select a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[6] This combination provides a good compromise between accuracy and computational efficiency.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step is crucial as all subsequent property calculations should be based on the optimized geometry.

-

-

Frequency Analysis:

-

After a successful geometry optimization, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results also provide thermodynamic data and predicted vibrational spectra (e.g., IR and Raman).

-

-

Single-Point Energy and Property Calculation:

-

With the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

-

Key properties to analyze include:

-

HOMO and LUMO energies: To calculate the energy gap and assess reactivity.

-

Molecular Electrostatic Potential (MEP) Map: To visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[7]

-

Mulliken or Natural Bond Orbital (NBO) population analysis: To determine the partial charges on individual atoms.

-

-

Data Presentation: Predicted Electronic Properties of 1-Ethyl-5-methoxy-1H-indole

| Property | Predicted Value (B3LYP/6-31G(d,p)) | Significance |

| HOMO Energy | -5.23 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.15 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.08 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | See Figure 2 | Visualizes electron-rich (red) and electron-poor (blue) regions. |

Note: These are hypothetical values for illustrative purposes and would be determined from the actual DFT calculations.

Visualization: DFT Calculation Workflow

Caption: Workflow for DFT calculations on 1-Ethyl-5-methoxy-1H-indole.

Section 1.2: Predicting Thermochemical Properties

Rationale: Thermochemical properties, such as the heat of formation (HOF), are crucial for understanding the stability and energetics of a molecule. While DFT can directly calculate these properties, the accuracy can be significantly improved by using isodesmic reactions. This approach cleverly cancels out systematic errors in the calculations by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction.

Experimental Protocol: Isodesmic Reaction for HOF Calculation

-

Design the Isodesmic Reaction:

-

Construct a balanced chemical reaction where the target molecule (1-Ethyl-5-methoxy-1H-indole) and a set of reference molecules with known experimental HOF values are the reactants, and another set of simple molecules are the products. The key is to have the same number and type of bonds on both sides.

-

Example Reaction: 1-Ethyl-5-methoxy-1H-indole + Benzene + Methane + Ammonia → Indole + Anisole + Ethane + Methylamine

-

-

DFT Calculations for All Species:

-

Perform geometry optimization and frequency calculations for all molecules in the isodesmic reaction (both reactants and products) at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

-

Calculate the Enthalpy of Reaction:

-

The enthalpy of the reaction (ΔH_rxn) is calculated as the sum of the total electronic and thermal enthalpies of the products minus that of the reactants.

-

-

Calculate the Heat of Formation:

-